molecular formula C12H14N2O2S B5586201 3-(Oxolan-3-yl)-5-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole

3-(Oxolan-3-yl)-5-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole

Cat. No.: B5586201
M. Wt: 250.32 g/mol
InChI Key: AVAUXQSTXKMQFM-UHFFFAOYSA-N
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Description

3-(Oxolan-3-yl)-5-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole is a heterocyclic compound that features both oxadiazole and thiophene moieties

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, the mechanism of action would relate to how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve studying its properties, developing methods for its synthesis, and exploring its potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-3-yl)-5-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with an oxadiazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-yl)-5-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under conditions such as refluxing in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

3-(Oxolan-3-yl)-5-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxolan-3-yl)-5-(2-furyl)-1,2,4-oxadiazole: Similar structure but with a furan ring instead of a thiophene ring.

    3-(Oxolan-3-yl)-5-(2-pyridyl)-1,2,4-oxadiazole: Contains a pyridine ring, offering different electronic properties.

Uniqueness

3-(Oxolan-3-yl)-5-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole is unique due to the presence of both oxadiazole and thiophene moieties, which confer specific electronic and steric properties

Properties

IUPAC Name

3-(oxolan-3-yl)-5-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-10(17-7-1)3-4-11-13-12(14-16-11)9-5-6-15-8-9/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAUXQSTXKMQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)CCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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